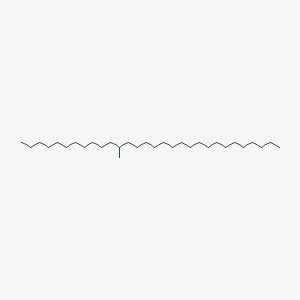
12-Methyltriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methyltriacontane is a long-chain hydrocarbon with the molecular formula C₃₁H₆₄ . It is a branched alkane, specifically a methyl-substituted triacontane, where a methyl group is attached to the 12th carbon of the triacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 12-Methyltriacontane can be achieved through various organic synthesis methods. One common approach involves the Friedel-Crafts alkylation reaction, where a long-chain alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction conditions typically require anhydrous conditions and a controlled temperature to prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of long-chain alkenes . This process includes the catalytic hydrogenation of a long-chain alkene in the presence of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting product is a saturated hydrocarbon with the desired methyl substitution.
Analyse Chemischer Reaktionen
Types of Reactions
12-Methyltriacontane, like other alkanes, primarily undergoes substitution reactions . Due to its saturated nature, it is relatively inert and does not readily participate in addition reactions. it can undergo oxidation and halogenation reactions under specific conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄). The reaction typically requires elevated temperatures and an acidic or basic medium.
Halogenation: Halogenation reactions involve the substitution of hydrogen atoms with halogen atoms (e.g., chlorine or bromine). This reaction can be carried out using halogens (Cl₂ or Br₂) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: The oxidation of this compound can yield various oxygenated products, including alcohols, aldehydes, and carboxylic acids, depending on the reaction conditions.
Halogenation: Halogenation typically results in the formation of mono- or poly-halogenated alkanes, such as 12-chlorotriacontane or 12-bromotriacontane.
Wissenschaftliche Forschungsanwendungen
12-Methyltriacontane has several applications in scientific research, particularly in the fields of chemistry, biology, and industry . In chemistry, it is used as a reference compound for studying the properties and behavior of long-chain hydrocarbons. In biology, it serves as a model compound for investigating the interactions of hydrocarbons with biological membranes and proteins. In industry, this compound is utilized as a lubricant and anti-corrosion agent due to its hydrophobic nature and chemical stability.
Wirkmechanismus
The mechanism of action of 12-Methyltriacontane is primarily related to its hydrophobic interactions . As a long-chain hydrocarbon, it can interact with hydrophobic regions of biological membranes and proteins, affecting their structure and function. These interactions can influence membrane fluidity, protein folding, and enzyme activity. Additionally, the methyl substitution at the 12th carbon can introduce steric effects that further modulate these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triacontane (C₃₀H₆₂): A straight-chain alkane with 30 carbon atoms.
2-Methyltriacontane (C₃₁H₆₄): A branched alkane with a methyl group at the 2nd carbon.
Hexatriacontane (C₃₆H₇₄): A straight-chain alkane with 36 carbon atoms.
Uniqueness
12-Methyltriacontane is unique due to its specific methyl substitution at the 12th carbon, which can influence its physical and chemical properties. This substitution can affect the compound’s melting point, solubility, and reactivity compared to its straight-chain and differently substituted counterparts. The presence of the methyl group also introduces steric hindrance , which can impact the compound’s interactions with other molecules and surfaces.
Eigenschaften
CAS-Nummer |
73189-33-0 |
|---|---|
Molekularformel |
C31H64 |
Molekulargewicht |
436.8 g/mol |
IUPAC-Name |
12-methyltriacontane |
InChI |
InChI=1S/C31H64/c1-4-6-8-10-12-14-15-16-17-18-19-20-22-24-26-28-30-31(3)29-27-25-23-21-13-11-9-7-5-2/h31H,4-30H2,1-3H3 |
InChI-Schlüssel |
KMIOAPRTEUXFSK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



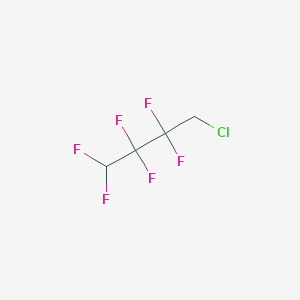
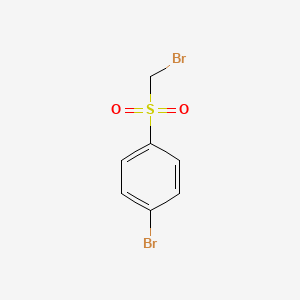
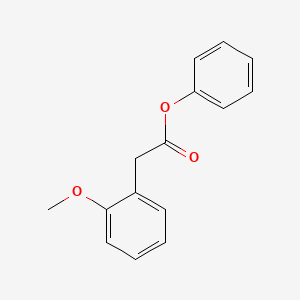

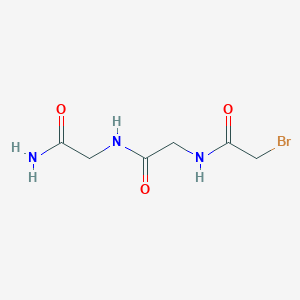
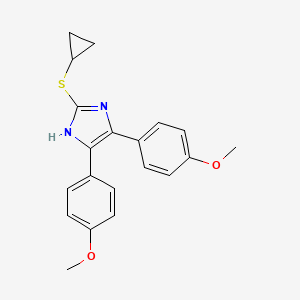
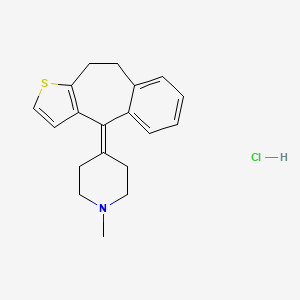


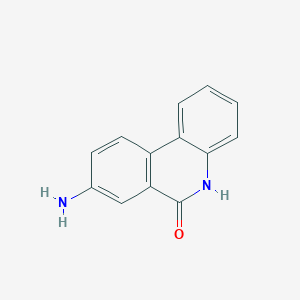
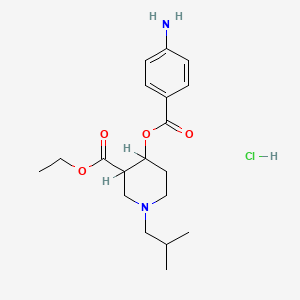
![2-Methylidene-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14451353.png)
![Thiophene, 2-[(2-propenyloxy)methyl]-](/img/structure/B14451363.png)
